molecular formula C21H19N3OS2 B11445274 8-[4-(methylsulfanyl)phenyl]-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

8-[4-(methylsulfanyl)phenyl]-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11445274
M. Wt: 393.5 g/mol
InChI Key: PPCJQNDDQCGRRB-UHFFFAOYSA-N
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Description

8-[4-(methylsulfanyl)phenyl]-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex heterocyclic compound. It belongs to the class of thiadiazines, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound’s unique structure, featuring a pyrido[2,1-b][1,3,5]thiadiazine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-(methylsulfanyl)phenyl]-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The reaction conditions are carefully controlled to ensure the formation of the desired product with high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

8-[4-(methylsulfanyl)phenyl]-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

8-[4-(methylsulfanyl)phenyl]-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing other heterocyclic compounds with potential biological activities.

    Biology: It is studied for its antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s potential as a drug candidate is explored due to its diverse biological activities.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 8-[4-(methylsulfanyl)phenyl]-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, or interfere with cellular processes, leading to its observed biological effects. The specific molecular targets and pathways depend on the particular application being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 8-[4-(methylsulfanyl)phenyl]-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile lies in its specific substitution pattern and the presence of the methylsulfanyl group. This structural feature imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C21H19N3OS2

Molecular Weight

393.5 g/mol

IUPAC Name

8-(4-methylsulfanylphenyl)-6-oxo-3-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C21H19N3OS2/c1-26-17-9-7-15(8-10-17)18-11-20(25)24-13-23(16-5-3-2-4-6-16)14-27-21(24)19(18)12-22/h2-10,18H,11,13-14H2,1H3

InChI Key

PPCJQNDDQCGRRB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=CC=C4

Origin of Product

United States

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